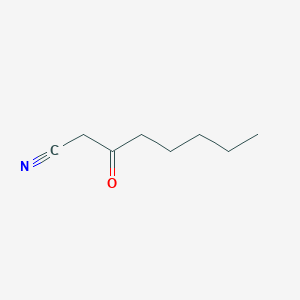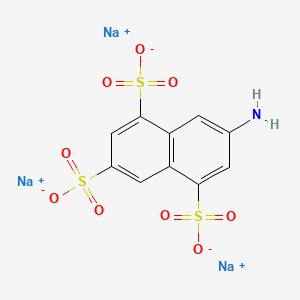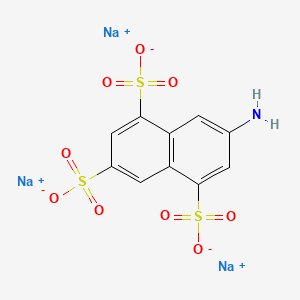![molecular formula C8H5N7O2 B14469523 2-[(Azidocarbonyl)amino]benzoyl azide CAS No. 65325-59-9](/img/structure/B14469523.png)
2-[(Azidocarbonyl)amino]benzoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azidocarbonyl)amino]benzoyl azide is an organic compound with the molecular formula C8H5N7O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidocarbonyl)amino]benzoyl azide typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the stability of the azide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azidocarbonyl)amino]benzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted into an isocyanate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
Aplicaciones Científicas De Investigación
2-[(Azidocarbonyl)amino]benzoyl azide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Azidocarbonyl)amino]benzoyl azide involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl azide: Similar structure but lacks the additional azidocarbonyl group.
Phenyl azide: Contains an azide group attached to a phenyl ring but lacks the carbonyl functionality.
Acyl azides: General class of compounds containing azide groups attached to acyl groups.
Uniqueness
2-[(Azidocarbonyl)amino]benzoyl azide is unique due to the presence of both azidocarbonyl and benzoyl azide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
65325-59-9 |
|---|---|
Fórmula molecular |
C8H5N7O2 |
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
2-(carbonazidoylamino)benzoyl azide |
InChI |
InChI=1S/C8H5N7O2/c9-14-12-7(16)5-3-1-2-4-6(5)11-8(17)13-15-10/h1-4H,(H,11,17) |
Clave InChI |
RWKBRXYFCQGHBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])NC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)



![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)




